![molecular formula C9H6BrClN2S B1439669 3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole CAS No. 1221342-57-9](/img/structure/B1439669.png)
3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole
Overview
Description
3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with a 4-bromophenylmethyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and chlorinated acyl chlorides under acidic conditions.
Introduction of the 4-Bromophenylmethyl Group: This step involves the alkylation of the thiadiazole ring with 4-bromobenzyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Chlorination: The final step is the chlorination of the thiadiazole ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential for scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.
Coupling Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted derivative, while coupling reactions could introduce various aryl or vinyl groups.
Scientific Research Applications
Chemistry
In chemistry, 3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for screening in drug discovery.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological targets such as enzymes or receptors is of particular interest.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its derivatives might find applications in organic electronics or as components in sensors.
Mechanism of Action
The mechanism by which 3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, disrupting biological pathways. The exact molecular targets and pathways would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Chlorophenyl)methyl]-5-chloro-1,2,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine.
3-[(4-Methylphenyl)methyl]-5-chloro-1,2,4-thiadiazole: Contains a methyl group instead of bromine.
3-[(4-Nitrophenyl)methyl]-5-chloro-1,2,4-thiadiazole: Features a nitro group, which significantly alters its electronic properties.
Uniqueness
The presence of the 4-bromophenylmethyl group in 3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2S/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYCYYNCIIEIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NSC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride](/img/structure/B1439586.png)
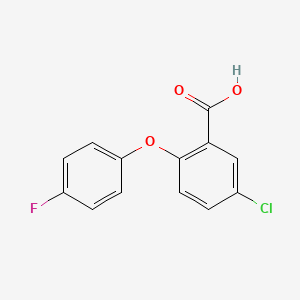
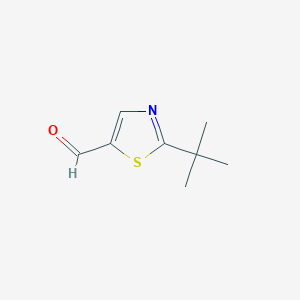

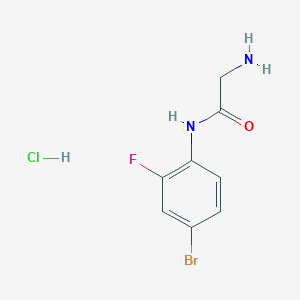
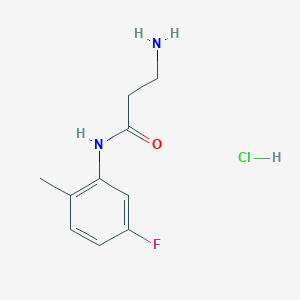
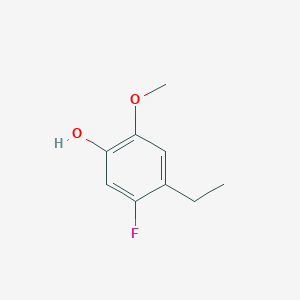
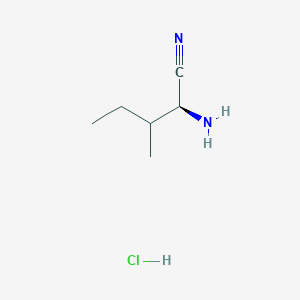


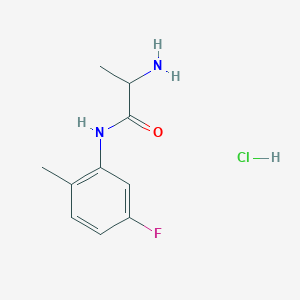
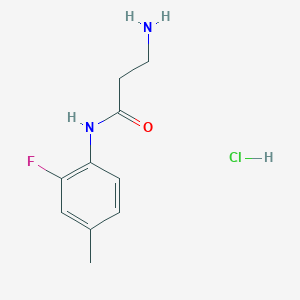
methyl}phenol hydrochloride](/img/structure/B1439602.png)

